![molecular formula C7H9N3O4 B2614780 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester CAS No. 28668-07-7](/img/structure/B2614780.png)
5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester
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Description
“5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester” is a pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies. One such strategy is the multicomponent approach, which involves the reaction of diarylhydrazones and vicinal diols . Another strategy is the dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .
Molecular Structure Analysis
The molecular formula of “5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester” is C7H10N2O2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction is the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
The molecular weight of “5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester” is 154.1665 .
Scientific Research Applications
Medicinal Chemistry
Pyrazoles, including the compound , have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . They have been found to exhibit numerous biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Drug Discovery
In the field of drug discovery, this compound is used in the preparation of aminopyrazole derivatives, which are potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors . These inhibitors have potential therapeutic applications in several neurodegenerative disorders.
Agrochemistry
Pyrazoles are also used in agrochemistry . While specific applications of this compound in agrochemistry are not mentioned in the sources, pyrazoles in general are known to be used in the synthesis of various agrochemicals.
Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands to form complexes with various metals . These complexes have diverse applications, including catalysis, magnetism, and luminescence.
Organometallic Chemistry
Pyrazoles also find use in organometallic chemistry . They can act as ligands to form organometallic compounds, which have applications in catalysis, materials science, and pharmaceuticals.
Synthesis of Other Chemical Compounds
This compound can be used as a reactant in the synthesis of other chemical compounds . For example, it can be used in the preparation of various derivatives and analogues, highlighting its significant importance in research and applications .
properties
IUPAC Name |
ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)5-6(10(12)13)4(2)8-9-5/h3H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOSHNJYGNBYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester | |
CAS RN |
28668-07-7 |
Source
|
Record name | 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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